molecular formula C16H16O5 B6405673 3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261926-02-6

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6405673
CAS RN: 1261926-02-6
M. Wt: 288.29 g/mol
InChI Key: DCKARWRYAQCHII-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% (3,4-DMPMB) is a natural product found in many species of plants, fungi, and other organisms. It is a phenolic acid that has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, in the study of biochemical and physiological processes, and in the development of new laboratory experiments.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the study of biochemical and physiological processes, such as the metabolism of drugs and the regulation of gene expression. In addition, it has been used in the development of new laboratory experiments, such as enzyme assays and cell culture studies.

Mechanism of Action

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. In addition, it has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% have been studied extensively. In animal studies, it has been shown to reduce inflammation, inhibit the growth of tumors, and reduce the risk of cardiovascular disease. In vitro studies have shown that it can inhibit the formation of free radicals, reduce the production of pro-inflammatory cytokines, and modulate the expression of genes involved in inflammation and cell death.

Advantages and Limitations for Lab Experiments

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. The advantages include its availability, its low cost, its low toxicity, and its ability to act as an inhibitor of several enzymes and transcription factors. The limitations include its low solubility in water and its instability in the presence of light and heat.

Future Directions

There are many potential future directions for the use of 3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% in scientific research. It could be used to develop new pharmaceuticals, to study the biochemical and physiological mechanisms of disease, and to develop new laboratory experiments. It could also be used to investigate the effects of environmental factors on biochemical and physiological processes, and to study the effects of diet and lifestyle on health. Finally, it could be used to develop new methods for the synthesis of other natural products.

Synthesis Methods

3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% is typically synthesized from 3,4-dimethoxybenzaldehyde, which is reacted with 2-methoxybenzoic acid in the presence of an acid catalyst. This reaction is carried out at room temperature for several hours, and yields 3-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid, 95% as a white crystalline solid. Other methods of synthesis have been proposed, such as the reaction of 3,4-dimethoxybenzene with 2-methoxybenzoyl chloride, or the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxybenzoyl chloride in the presence of an acid catalyst.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-13-8-7-10(9-14(13)20-2)11-5-4-6-12(16(17)18)15(11)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKARWRYAQCHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690846
Record name 2,3',4'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261926-02-6
Record name 2,3',4'-Trimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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